5-Hydroxy-2-nitrobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Hydroxy-2-nitrobenzonitrile often involves reactions with nitrogen dioxide or other nitration agents. For example, reactions of substituted 2-hydroxybenzonitriles with nitrogen dioxide have been studied, highlighting the formation of dinitrocyclohexenones and trinitrocyclohexenones under certain conditions. These reactions provide insights into the complex synthesis pathways that could be applied or modified for the synthesis of 5-Hydroxy-2-nitrobenzonitrile (Gordon et al., 1990). Furthermore, one-pot synthesis methods for related compounds, such as 3,5-dimethyl-4-hydroxybenzonitrile, have been developed to optimize yield and purity, which could inform the synthesis strategy for 5-Hydroxy-2-nitrobenzonitrile (Wu Guo-qiang, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Hydroxy-2-nitrobenzonitrile, such as 2-nitrobenzonitriles, has been analyzed through various spectroscopic methods. These studies reveal how electron-withdrawing effects, like those from nitro groups, impact the molecular structure. Such analyses are crucial for understanding the physical and chemical behavior of 5-Hydroxy-2-nitrobenzonitrile (Graneek, Bailey, & Schnell, 2018).
Chemical Reactions and Properties
5-Hydroxy-2-nitrobenzonitrile, like its analogs, participates in a variety of chemical reactions, including nitrosation and subsequent intramolecular cyclizations. These reactions are pivotal for creating a wide range of heterocyclic compounds and for functional group transformations that are significant in synthetic chemistry (Jeffrey, McClintock, & Haley, 2008).
Physical Properties Analysis
The physical properties of 5-Hydroxy-2-nitrobenzonitrile can be inferred from related compounds, which exhibit distinct behaviors based on their molecular structure. The presence of nitro and hydroxy groups significantly influences solubility, melting points, and other physical properties critical to their application in various chemical processes (D'angelo et al., 2008).
Chemical Properties Analysis
Chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential aspects of 5-Hydroxy-2-nitrobenzonitrile's analysis. Studies on related compounds, focusing on electron-withdrawing effects and interactions with other functional groups, provide valuable information on how 5-Hydroxy-2-nitrobenzonitrile may react under various chemical environments (Graneek et al., 2018).
Scientific Research Applications
Anthelmintic Activity : Nitroxynil, a specific derivative, exhibits anthelmintic activity against parasitic nematodes in ruminants, effectively treating infections caused by Haemonchus contortus (J. Lucas, 1971).
Use in Mass Spectrometry : 4-Hydroxy-3-nitrobenzonitrile serves as a general-purpose matrix for the analysis of small organic molecules, peptides, and proteins in matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), offering a clean background and strong UV absorption properties (Hao Gu et al., 2021).
In Vitro Metabolism Studies : Studies on the metabolic fate of aromatic nitriles, including derivatives of 5-Hydroxy-2-nitrobenzonitrile, have been conducted to understand their oxidative metabolism and potential modifications (B. Markus & C. H. Kwon, 1994).
Environmental Phototransformation Studies : The environmental phototransformation of bromoxynil, a herbicide related to 5-Hydroxy-2-nitrobenzonitrile, has been studied to understand the effects of sodium nitrite on its degradation in water (J. Kochany & G. G. Choudhry, 1990).
Investigation of Reductive Metabolism : The reductive metabolism of nitroxynil by liver microsomal cytochrome P-450 has been explored to understand its biotransformation in the liver (R. Maffei Facino et al., 1982).
Synthesis of Novel Compounds : Novel syntheses involving derivatives of 5-Hydroxy-2-nitrobenzonitrile have been reported for creating unique compounds like 2H-3,1-benzoxazine derivatives (Jiarong Li et al., 2006).
Development of Anti-Viral Compounds : Substituted 5-nitro-2-phenoxybenzonitriles, analogues of 5-Hydroxy-2-nitrobenzonitrile, have been synthesized and evaluated for their inhibitory effects on enterovirus replication (G. Pürstinger et al., 2008).
properties
IUPAC Name |
5-hydroxy-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDZYHBBWXCWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448646 | |
Record name | 5-Hydroxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-nitrobenzonitrile | |
CAS RN |
13589-74-7 | |
Record name | 5-Hydroxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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